ddCTP (trilithium)

Nucleotide stability PCR reproducibility Long-term storage

Generic ddCTP sodium salts suffer pH drift during freeze-thaw, accelerating hydrolysis to inactive dNDPs and compromising experimental reproducibility. ddCTP (trilithium) eliminates this variability. • Lithium counterion resists freeze-thaw pH shifts, preserving triphosphate integrity across repeated cycles. • Intrinsic bacteriostatic activity of lithium maintains sterility without preservatives, extending shelf-life. • Consistent inhibition (HIV-1 RT Ki = 1.1 μM) ensures reliable baseline data across long-term studies. Bulk stock available with global cold-chain shipping for procurement managers seeking batch-to-batch consistency.

Molecular Formula C9H13Li3N3O12P3
Molecular Weight 469.0 g/mol
Cat. No. B12376719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddCTP (trilithium)
Molecular FormulaC9H13Li3N3O12P3
Molecular Weight469.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N
InChIInChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1
InChIKeyRJTMIBUIHJOWRZ-WQPQHRBMSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ddCTP (Trilithium) Procurement Guide: Specifications, Class Identity, and Baseline Characteristics


ddCTP (trilithium) (CAS: 93939-77-6), chemically 2′,3′-dideoxycytidine 5′-triphosphate trilithium salt, is a 2′,3′-dideoxyribonucleoside 5′-triphosphate (ddNTP) that functions as a DNA chain-elongating inhibitor via competitive incorporation by DNA polymerases and reverse transcriptases . Its core mechanism relies on the absence of 2′ and 3′ hydroxyl groups on the ribose moiety, which prevents formation of the phosphodiester bond required for chain extension . The trilithium salt form distinguishes this specific product from sodium salt variants of ddCTP and other ddNTP counterion formulations [1]. Primary applications include Sanger sequencing termination, HIV reverse transcriptase inhibition studies, and polymerase mechanistic investigations .

Why Generic ddCTP Substitution Risks Experimental Failure: ddCTP (Trilithium) Differentiation


Substituting ddCTP (trilithium) with generic ddCTP formulations—particularly sodium salts or unspecified counterion preparations—introduces quantifiable risks to experimental reproducibility. Lithium salt dNTPs exhibit greater resistance to repeated freeze-thaw cycles compared to sodium salts due to reduced temperature-dependent pH fluctuations during freezing and thawing . Sodium salt solutions undergo dramatic pH shifts during freeze-thaw cycling that accelerate hydrolysis to inactive dNDPs and dNMPs, whereas lithium salt pH remains more stable . Additionally, lithium ions confer intrinsic bacteriostatic activity that maintains sterility throughout shelf-life, a property absent in sodium salt formulations . These differential physicochemical properties translate directly to assay robustness, long-term storage reliability, and cross-experiment data consistency—making counterion selection a critical procurement decision rather than an interchangeable specification.

ddCTP (Trilithium) Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Lithium vs. Sodium Salt: pH Stability During Freeze-Thaw Cycling

Lithium salt ddCTP formulations maintain stable pH during freeze-thaw cycling, whereas sodium salt solutions exhibit temperature-dependent pH shifts. Sodium salts are temperature-sensitive, and repeated freezing and thawing causes pH fluctuations that accelerate dNTP hydrolysis to inactive dNDP and dNMP species . Lithium salt pH is not as temperature-dependent as with sodium salts, resulting in no dramatic pH shifts when dNTPs are repeatedly frozen and thawed .

Nucleotide stability PCR reproducibility Long-term storage

Lithium vs. Sodium Salt: Bacteriostatic Shelf-Life Advantage

Lithium salt ddNTP preparations, including ddCTP trilithium, remain sterile over the entire shelf-life due to the bacteriostatic activity of lithium ions towards various microorganisms, a property not shared by sodium salt formulations . Lithium ions have demonstrated significant bacteriostatic activity, conferring intrinsic antimicrobial protection that sodium counterions lack .

Sterility maintenance Shelf-life extension Contamination prevention

D-ddCTP vs. L-ddCTP: HIV-1 Reverse Transcriptase Inhibition Potency and Human DNA Polymerase Selectivity

D-ddCTP (the naturally occurring enantiomer corresponding to ddCTP trilithium) inhibits HIV-1 reverse transcriptase with a Ki of 1.1 μM, demonstrating similar RT inhibitory potency to L-ddCTP (Ki = 2 μM) [1]. However, D-ddCTP also inhibits human DNA polymerase β with a Ki of 0.5 μM, whereas L-ddCTP does not inhibit human DNA polymerases α and β at concentrations up to 100 μM [2]. This differential selectivity profile is quantitatively distinct and directly relevant to experimental design in antiviral research.

HIV reverse transcriptase Enantiomer selectivity Off-target inhibition

ddCTP Incorporation Efficiency: MMLV Reverse Transcriptase vs. Taq DNA Polymerase

The α-boranophosphate substitution in ddCTP (producing Rp-ddCTPαB) results in a 28-fold increase in incorporation efficiency by MMLV reverse transcriptase compared to unmodified ddCTP, while having minimal effect on incorporation efficiency by Taq DNA polymerase [1]. This enzyme-dependent differential incorporation efficiency demonstrates that ddCTP and its analogs exhibit polymerase-specific kinetic behavior rather than uniform termination characteristics across all DNA polymerases.

Polymerase selectivity Chain termination efficiency Enzyme kinetics

Lithium Salt vs. Sodium Salt: Freeze-Thaw Resistance for Extended Reagent Longevity

Lithium salt dNTP preparations, including ddCTP trilithium, exhibit greater resistance to repeated freezing and thawing cycles compared to sodium salt formulations . This differential stability stems from lithium salts' reduced temperature-dependent pH fluctuation during freeze-thaw transitions . Sodium salt dNTPs require careful aliquoting into smaller volumes to extend shelf-life due to degradation during repeated freeze-thaw exposure; lithium salts maintain integrity over more freeze-thaw cycles without equivalent degradation .

Reagent stability Freeze-thaw durability Procurement efficiency

ddCTP (Trilithium) Validated Application Scenarios Based on Quantitative Differentiation Evidence


Long-Term HIV Reverse Transcriptase Inhibitor Studies Requiring Stable Reagent Storage

For laboratories conducting extended-duration HIV-1 reverse transcriptase inhibition studies where ddCTP (trilithium) serves as a reference inhibitor (HIV-1 RT Ki = 1.1 μM for D-ddCTP [1]), the trilithium salt formulation provides freeze-thaw durability and bacteriostatic shelf-life advantages over sodium salt alternatives. This application directly leverages the lithium counterion stability evidence established in Section 3, ensuring that ddCTP activity remains consistent across experiments spanning months without degradation-related potency drift.

Sanger Sequencing Workflows with Intermittent ddCTP Usage Patterns

In Sanger sequencing applications where ddCTP is used periodically rather than daily, the trilithium salt's superior resistance to repeated freeze-thaw cycling [1] and intrinsic bacteriostatic protection make it the preferred formulation for laboratories seeking to maximize reagent longevity and minimize aliquot preparation labor. This scenario is directly supported by the freeze-thaw resistance and sterility maintenance evidence presented in Section 3.

Polymerase Mechanistic Studies Comparing MMLV RT and Taq Enzyme Kinetics

For researchers investigating polymerase-specific incorporation kinetics, unmodified ddCTP (trilithium) serves as the essential baseline comparator against which modified ddCTP analogs (such as α-boranophosphate derivatives) are evaluated. Evidence from Section 3 demonstrates that ddCTP incorporation efficiency differs dramatically between MMLV reverse transcriptase and Taq DNA polymerase [1], making ddCTP trilithium a critical reference standard for experiments designed to characterize polymerase selectivity and termination efficiency.

Antiviral Screening Programs Requiring Enantiomer-Specific Control Compounds

In antiviral discovery programs evaluating novel cytidine analog inhibitors, D-ddCTP (trilithium) provides a quantitatively characterized reference compound with defined HIV-1 RT inhibition (Ki = 1.1 μM) and known human DNA polymerase β cross-inhibition profile (Ki = 0.5 μM) [1]. This established dual-target activity profile, documented in Section 3, enables accurate benchmarking of candidate compounds' selectivity and potency in head-to-head comparator assays.

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